3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride

Übersicht

Beschreibung

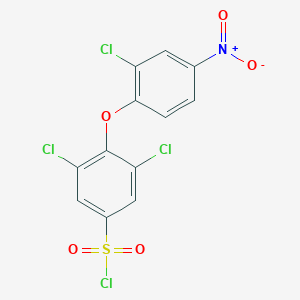

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H5Cl4NO5S and a molecular weight of 417.05 g/mol . It is known for its applications in various fields, including organic synthesis and industrial chemistry. This compound is characterized by its complex structure, which includes multiple chlorine atoms, a nitro group, and a sulfonyl chloride group.

Vorbereitungsmethoden

The synthesis of 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride involves several steps. One common method includes the reaction of 3,5-dichlorophenol with 2-chloro-4-nitrophenol in the presence of a suitable base to form the intermediate compound. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Analyse Chemischer Reaktionen

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride is primarily used as an intermediate in organic synthesis. It serves as a versatile reagent for the introduction of sulfonyl groups into various organic compounds. The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, making it valuable for synthesizing sulfonamides and other derivatives.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as a building block for synthesizing biologically active molecules. The presence of the chlorinated aromatic system enhances its reactivity, allowing for the development of novel drug candidates. For instance, it has been involved in the synthesis of potential anti-cancer agents and anti-inflammatory drugs due to its ability to modify biological targets through sulfonamide formation.

Agrochemical Development

The compound also finds applications in agrochemicals, particularly in the formulation of herbicides and pesticides. Its ability to act as a selective agent against specific plant species makes it an important component in developing effective crop protection products. The chlorinated phenoxy group contributes to the herbicidal activity by enabling the compound to interact with plant growth regulators.

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the use of this compound in synthesizing various sulfonamides through nucleophilic substitution reactions with amines. The resulting sulfonamides exhibited significant antibacterial activity against several strains of bacteria, indicating potential therapeutic applications.

Case Study 2: Herbicidal Activity

Research published in agricultural chemistry journals highlighted the effectiveness of this compound as an herbicide. Field trials showed that formulations containing this sulfonyl chloride significantly reduced weed populations while having minimal impact on crop yield, showcasing its potential as a selective herbicide.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for sulfonamide synthesis and other organic compounds |

| Pharmaceuticals | Building block for biologically active molecules; potential drug candidates |

| Agrochemicals | Component in herbicides and pesticides; selective plant growth regulator |

| Safety Considerations | Causes severe skin burns; requires PPE during handling |

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride include:

2,4-Dichloro-1-(4-nitrophenoxy)benzene: This compound has a similar structure but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

3,4-Dichlorobenzenesulfonyl Chloride: This compound is similar in having a sulfonyl chloride group but differs in the position of chlorine atoms and the absence of the nitro group.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .

Biologische Aktivität

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride (CAS Number: 175135-06-5) is a sulfonyl chloride compound with significant potential in biological applications. Its complex structure, characterized by multiple chlorine and nitro substituents, suggests diverse interactions with biological molecules. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H5Cl4NO5S

- Molecular Weight : 417.034 g/mol

- IUPAC Name : 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride

- Physical State : Solid

- Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, particularly focusing on its role as an inhibitor of various biological pathways.

Pharmacological Effects

- Calcium Channel Modulation : Similar compounds in the sulfonamide class have been shown to inhibit calcium channels, affecting vascular resistance and blood pressure regulation. The interaction with calcium channels suggests potential applications in cardiovascular therapies .

- Antimicrobial Properties : Sulfonamides are known for their antibacterial activity. Preliminary studies indicate that derivatives of this compound may exhibit similar properties against certain bacterial strains .

- Cytotoxic Activity : Research indicates that related compounds can induce apoptosis in cancer cells. The structural attributes of this compound may enhance its cytotoxic effects through interactions with specific cellular targets .

Table 1: Summary of Biological Activities and Experimental Results

| Study | Compound Tested | Biological Activity | Methodology |

|---|---|---|---|

| Figueroa-Valverde et al. (2023) | Benzenesulfonamide derivatives | Decreased coronary resistance | In vivo perfusion pressure measurement |

| Shao et al. (2012) | Various sulfonamides | Calcium channel inhibition | Patch clamp assay |

| Kim et al. (2016) | Sulfonamide derivatives | Antimicrobial activity | Disk diffusion method |

Detailed Findings

- Perfusion Pressure Studies : In a study evaluating the effects of benzenesulfonamide derivatives on coronary resistance, it was found that certain compounds significantly reduced vascular resistance compared to controls. This suggests a potential for therapeutic applications in managing hypertension .

- Calcium Channel Inhibition : Theoretical models and experimental data support the hypothesis that sulfonamide compounds can act as calcium channel blockers. This mechanism is crucial for their potential use in treating cardiovascular diseases .

- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of related compounds revealed significant activity against various cancer cell lines, indicating that structural modifications could enhance potency against specific targets .

Eigenschaften

IUPAC Name |

3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl4NO5S/c13-8-3-6(17(18)19)1-2-11(8)22-12-9(14)4-7(5-10(12)15)23(16,20)21/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPAAILIMIGQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl4NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378997 | |

| Record name | 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-06-5 | |

| Record name | 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.